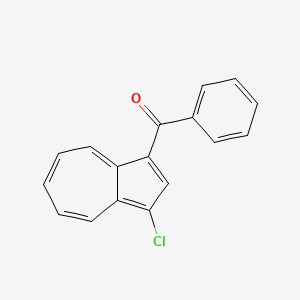

(3-Chloroazulen-1-yl)(phenyl)methanone

Description

(3-Chloroazulen-1-yl)(phenyl)methanone is a chloro-substituted azulene derivative featuring a phenyl methanone moiety. Azulene, a non-benzenoid aromatic bicyclic structure (cyclopentadienyl and cycloheptatrienyl rings), confers unique electronic and optical properties due to its polarized π-system. Applications of such compounds likely span materials science and pharmaceuticals, leveraging azulene's distinct redox behavior and chromophoric properties.

Properties

CAS No. |

916584-38-8 |

|---|---|

Molecular Formula |

C17H11ClO |

Molecular Weight |

266.7 g/mol |

IUPAC Name |

(3-chloroazulen-1-yl)-phenylmethanone |

InChI |

InChI=1S/C17H11ClO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H |

InChI Key |

QZSSOEGQYQMJKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroazulen-1-yl)(phenyl)methanone typically involves the reaction of 3-chloroazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

3-Chloroazulene+Benzoyl chlorideAlCl3(3-Chloroazulen-1-yl)(phenyl)methanone

Industrial Production Methods

Industrial production of (3-Chloroazulen-1-yl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroazulen-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group on the azulene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted azulene derivatives.

Scientific Research Applications

(3-Chloroazulen-1-yl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3-Chloroazulen-1-yl)(phenyl)methanone depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Electronic Differences

- (3-Chloroazulen-1-yl)(phenyl)methanone vs. Benzimidazole-Based Methanones (P3 and P4): The imidazole derivatives P3 [(2-(3,4,5-trimethoxyphenyl)-1H-benzimidazol-1-yl)(phenyl)methanone] and P4 [(2-(4-methoxyphenyl)-1H-benzimidazol-1-yl)(phenyl)methanone] exhibit planar benzimidazole cores instead of azulene. The trimethoxy and methoxy substituents on P3 and P4 enhance electron-donating capacity, improving corrosion inhibition efficiency (P3: 92.4%; P4: 88.7% in 5 M HCl) compared to the chloroazulene analog, where electron-withdrawing chlorine may reduce adsorption on metal surfaces .

- Comparison with Indole-Phenyl Methanones: 4-Amino-3-(1H-indol-1-yl)phenylmethanone incorporates an indole ring, which introduces hydrogen-bonding capability via the -NH group. The indole derivative shows antifungal activity via ergosterol biosynthesis inhibition, suggesting that azulene’s larger aromatic system might alter target binding or pharmacokinetics .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted logP | pKa | Key Features |

|---|---|---|---|---|

| (3-Chloroazulen-1-yl)(phenyl)methanone* | ~285.7 | ~3.5 (est.) | ~-0.5 (est.) | Chloroazulene enhances electrophilicity |

| 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-ylmethanone | 329.76 | N/A | -0.39 | Fluorine and chlorine increase acidity |

| P3 (imidazole derivative) | ~406.4 | 3.8 (est.) | N/A | Trimethoxy groups improve solubility |

| Indole-phenyl methanone | ~346.4 | 2.9 | 10.98 (NH2) | Hydroxyl and amino groups aid solubility |

*Estimated values based on azulene analogs. Predicted logP and pKa for chloroazulene methanone inferred from halogenated aromatic systems .

ADMET and Pharmacokinetics

- Oral Bioavailability: Indole-phenyl methanone derivatives exhibit favorable ADMET profiles with Caco-2 permeability (log Papp > 0.9 × 10⁻⁶ cm/s) and blood-brain barrier penetration. Azulene’s larger size and hydrophobicity may reduce intestinal absorption but enhance tissue distribution .

- Chloroazulene’s environmental persistence requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.